Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16195158
InChI: InChI=1S/C24H22Cl2N2O6S/c1-4-33-18-8-6-5-7-16(18)27-22(30)21-13(2)20(24(31)32-3)23(35-21)28-19(29)12-34-17-10-9-14(25)11-15(17)26/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29)
SMILES:
Molecular Formula: C24H22Cl2N2O6S
Molecular Weight: 537.4 g/mol

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16195158

Molecular Formula: C24H22Cl2N2O6S

Molecular Weight: 537.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C24H22Cl2N2O6S
Molecular Weight 537.4 g/mol
IUPAC Name methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C24H22Cl2N2O6S/c1-4-33-18-8-6-5-7-16(18)27-22(30)21-13(2)20(24(31)32-3)23(35-21)28-19(29)12-34-17-10-9-14(25)11-15(17)26/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29)
Standard InChI Key JRRCLGGAYCCMMQ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Formula

The compound features a central thiophene ring (C₄H₃S) substituted at positions 2, 3, 4, and 5. Key functional groups include:

  • Position 2: A 2-(2,4-dichlorophenoxy)acetamido group (-NH-C(=O)-CH₂-O-C₆H₃Cl₂), contributing halogenated aromaticity.

  • Position 3: A methyl ester (-COOCH₃), enhancing lipophilicity.

  • Position 4: A methyl group (-CH₃), sterically influencing molecular interactions.

  • Position 5: A 2-ethoxyphenylcarbamoyl group (-C(=O)-NH-C₆H₄-O-C₂H₅), introducing hydrogen-bonding capacity.

The molecular formula is C₂₄H₂₂Cl₂N₂O₆S, with a calculated molecular weight of 537.0 g/mol .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₂Cl₂N₂O₆S
Molecular Weight537.0 g/mol
Key Functional GroupsAmide, ester, dichlorophenoxy
Hydrogen Bond Donors2 (amide NH)
Hydrogen Bond Acceptors6 (amide O, ester O, ether O)

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogs suggest:

  • ¹H NMR: Resonances for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and ethoxy CH₂ (δ 3.4–4.1 ppm).

  • IR: Stretching vibrations for amide C=O (~1680 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹).

Synthetic Methodology

Retrosynthetic Analysis

The synthesis likely proceeds via sequential functionalization of a thiophene precursor. Retrosynthetic disconnections suggest:

  • Thiophene core: Derived from ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate .

  • 2,4-Dichlorophenoxy acetamido group: Introduced via Schotten-Baumann acylation of a primary amine intermediate.

  • 2-Ethoxyphenylcarbamoyl group: Installed through carbodiimide-mediated coupling of 2-ethoxyaniline with a carboxylic acid intermediate .

Step 1: Thiophene Core Preparation

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate serves as the starting material. Methylation at position 4 and esterification at position 3 yield the foundational scaffold .

Step 3: Carbamoyl Functionalization

Coupling the intermediate carboxylic acid (generated via ester hydrolysis) with 2-ethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) affords the final product. Purification via silica gel chromatography ensures >95% purity .

Table 2: Synthetic Optimization Parameters

Hypothesized Biological Activity

Mechanistic Insights

The compound’s dichlorophenoxy moiety may confer herbicidal activity by inhibiting acetolactate synthase (ALS), a target in plant amino acid biosynthesis . Concurrently, the carbamoyl and amide groups suggest potential interaction with bacterial enzymes, analogous to nitrothiophene-based antitubercular agents .

Applications and Research Implications

Agrochemical Development

The dichlorophenoxy group’s herbicidal potency positions this compound as a candidate for weed-control formulations. Structure-activity relationship (SAR) studies could optimize selectivity and reduce off-target effects.

Pharmaceutical Intermediates

As a multifunctional heterocycle, it may serve as a precursor in synthesizing kinase inhibitors or protease antagonists. Its ester group allows further derivatization via hydrolysis or transesterification .

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